molecular formula C5H10ClNO2 B8217710 (5S)-5-aminooxan-3-one;hydrochloride

(5S)-5-aminooxan-3-one;hydrochloride

Cat. No.: B8217710
M. Wt: 151.59 g/mol
InChI Key: ZAPRFYBXNLTCBE-WCCKRBBISA-N
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Description

(5S)-5-Aminooxan-3-one; hydrochloride is a chiral bicyclic compound characterized by an oxane (tetrahydropyran) ring system with an amino group at the 5S position and a ketone at the 3-position, forming a hydrochloride salt. For example, hydrochloride salts of amino-substituted oxane derivatives are often synthesized via acetylation or acid-mediated salt formation, as seen in the preparation of (R,S)-N-acetyl-3-fluoro-4-nitrophenylalanine hydrochloride .

Properties

IUPAC Name

(5S)-5-aminooxan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4H,1-3,6H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRFYBXNLTCBE-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COCC1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (5S)-5-aminooxan-3-one; hydrochloride with four structurally related compounds, emphasizing molecular features, functional groups, and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
(5S)-5-Aminooxan-3-one; hydrochloride* Not available C₅H₁₀ClNO₂ ~167.59 Oxane ring, 5S-amino, 3-ketone, hydrochloride salt Synthetic intermediate (inferred)
(3R,4S)-4-Aminooxan-3-ol hydrochloride 1096594-11-4 C₅H₁₂ClNO₂ 153.61 Oxane ring, 4S-amino, 3-ol, hydrochloride salt Pharmaceutical research
5-Aminolevulinic Acid Hydrochloride 106-60-5 C₅H₁₀ClNO₃ 167.59 Linear chain, 5-amino, 4-oxo, hydrochloride salt Precursor in heme biosynthesis
(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride Not available C₈H₁₄ClNO₂ 199.66 Bicyclic ring, 5S-methyl, carboxylic acid, hydrochloride salt Enzyme inhibitor synthesis
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride 958488-72-7 C₁₁H₁₄ClN₂O₂ 248.70 Benzoxazepinone ring, 3-amino, 5-methyl, hydrochloride salt Antiviral agent development

*Inferred data based on structural analogs.

Key Differences and Implications

Ring System vs. Linear Chain: The target compound and (3R,4S)-4-aminooxan-3-ol hydrochloride share an oxane ring but differ in functional groups (ketone vs. alcohol). The ketone group in (5S)-5-aminooxan-3-one may enhance reactivity in nucleophilic additions compared to the hydroxyl group in the analog . 5-Aminolevulinic Acid Hydrochloride, a linear chain compound, lacks a cyclic structure, making it more flexible but less stereochemically constrained .

Bicyclic vs.

Aromatic vs. Aliphatic Systems: The benzoxazepinone derivative (CAS 958488-72-7) incorporates an aromatic ring, enhancing π-π stacking interactions in drug-receptor binding, unlike the aliphatic oxane-based compounds .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and stereochemical integrity of (5S)-5-aminooxan-3-one hydrochloride?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended to assess enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy (particularly 1H^{1}\text{H} and 13C^{13}\text{C}) confirms stereochemical configuration. Mass spectrometry (MS) and elemental analysis validate molecular composition. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition under varying conditions .

Q. How should researchers safely handle and store (5S)-5-aminooxan-3-one hydrochloride to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to minimize hygroscopicity and oxidation. Use desiccants to control humidity. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Fume hoods are required to avoid inhalation of particulate matter, as per OSHA guidelines for hydrochloride salts .

Q. What solvents and pH conditions are optimal for dissolving (5S)-5-aminooxan-3-one hydrochloride in biological assays?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, dimethylacetamide) at neutral to slightly acidic pH (5.5–7.0). For aqueous buffers, phosphate-buffered saline (PBS) with 0.1% Tween-20 enhances solubility. Pre-filter sterilization (0.22 µm) is advised to avoid particulate interference in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data of (5S)-5-aminooxan-3-one hydrochloride across different in vitro models?

  • Methodological Answer : Discrepancies may arise from variations in cell line viability, assay endpoints, or metabolite interference. Standardize protocols using reference compounds (e.g., serotonin receptor agonists for 5-HT-related studies) and validate via orthogonal assays (e.g., calcium flux vs. cAMP measurement). Cross-replicate experiments with controlled cell passage numbers and serum-free media to minimize batch effects .

Q. What strategies optimize the synthetic yield of (5S)-5-aminooxan-3-one hydrochloride while maintaining enantiomeric excess?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclization steps. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Post-synthesis, use recrystallization in ethanol/water (3:1 v/v) to enhance enantiomeric purity. Yield improvements (>75%) are achievable by optimizing HCl concentration during salt formation and reducing reaction temperature to ≤0°C .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be interpreted during structural elucidation of (5S)-5-aminooxan-3-one hydrochloride?

  • Methodological Answer : Contradictions often stem from dynamic rotational isomerism or solvent-induced shifts. Use deuterated DMSO for NMR to stabilize conformers. Advanced techniques like 2D-COSY and NOESY clarify coupling patterns and spatial proximities. Compare experimental data with computational simulations (DFT-based NMR prediction tools) to resolve ambiguities .

Q. What experimental designs are recommended for studying the metabolic stability of (5S)-5-aminooxan-3-one hydrochloride in hepatic models?

  • Methodological Answer : Use primary human hepatocytes or microsomal fractions with NADPH cofactors. Quantify parent compound and metabolites via LC-MS/MS at timed intervals (0–120 min). Include control inhibitors (e.g., 1-aminobenzotriazole for cytochrome P450) to identify enzymatic pathways. Adjust protein binding using dialysis membranes to simulate in vivo conditions .

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